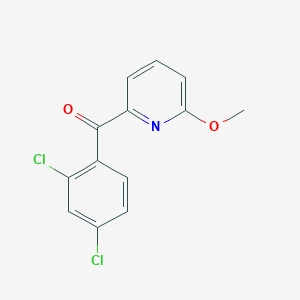

2-(2,4-Dichlorobenzoyl)-6-methoxypyridine

Descripción general

Descripción

2-(2,4-Dichlorobenzoyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine are the Peroxisome proliferator-activated receptor gamma, Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating gene expression, which can influence a variety of biological processes.

Mode of Action

This compound interacts with its targets by binding to them, which can lead to changes in their activity. This interaction can result in the modulation of gene expression, leading to various downstream effects .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One key pathway is the aerobic biodegradation of polychlorinated biphenyl (PCB) congeners, where 2,4-Dichlorobenzoate, a similar compound, serves as a key intermediate . The downstream effects of this interaction can influence the degradation of environmental pollutants .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of it reaches its target sites to exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on gene expression. By interacting with its target receptors, it can modulate the expression of various genes, leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and how effectively it interacts with its targets .

Actividad Biológica

2-(2,4-Dichlorobenzoyl)-6-methoxypyridine (DCBP) is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by a pyridine ring substituted with a methoxy group and a dichlorobenzoyl moiety, which enhances its reactivity and potential therapeutic applications. Its molecular formula is C₁₃H₉Cl₂NO₂, indicating the presence of two chlorine atoms, one nitrogen atom, and two oxygen atoms.

Synthesis

The synthesis of DCBP typically involves several chemical reactions that introduce the dichlorobenzoyl and methoxy groups onto the pyridine ring. The specific synthetic pathways can vary but generally include:

- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine structure is formed through cyclization reactions.

- Substitution Reactions : Introduction of the dichlorobenzoyl and methoxy groups via electrophilic aromatic substitution or similar methodologies.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research has demonstrated that DCBP exhibits significant biological activity, particularly in anticancer applications.

Anticancer Activity

- Cytotoxic Effects : DCBP has been evaluated against various cancer cell lines, including human promyelocytic leukemia (HL-60), hepatocellular carcinoma (Bel-7402), gastric carcinoma (BGC-823), and nasopharyngeal carcinoma (KB). Studies indicate that DCBP displays potent cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

- Mechanism of Action : The biological activity of DCBP may involve the inhibition of key enzymes or interference with cellular signaling pathways. The presence of the methoxy group and dichlorobenzoyl moiety likely contributes to its mechanism of action, potentially affecting apoptosis and cell cycle regulation in cancer cells.

Interaction Studies

Interaction studies have focused on DCBP's binding affinity with biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are commonly employed to elucidate these interactions. These studies help clarify how DCBP exerts its biological effects at a molecular level.

Comparative Analysis

To better understand DCBP's unique properties, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Chlorobenzoyl)-6-methoxypyridine | Contains a chlorobenzoyl group instead | Potentially different biological activity |

| 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine | Contains a dichlorobenzoyl group at different position | Variations in reactivity due to position |

| 6-Methoxy-2-pyridinyl-phenyl ketone | Lacks dichlorine but has similar aromatic features | Different pharmacological profiles |

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study reported that DCBP exhibited an IC50 value of approximately 15 µM against HL-60 cells, indicating significant potency compared to standard chemotherapeutic agents .

- Enzyme Inhibition : Another investigation highlighted DCBP's role as an inhibitor of specific enzymes involved in cancer progression, further supporting its potential therapeutic use in oncology.

Propiedades

IUPAC Name |

(2,4-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)9-6-5-8(14)7-10(9)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWQAHUUATVULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601219256 | |

| Record name | (2,4-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-15-8 | |

| Record name | (2,4-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.